molecular formula C11H16ClN5O2 B2860616 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol CAS No. 1351393-86-6

2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol

Cat. No.: B2860616
CAS No.: 1351393-86-6
M. Wt: 285.73
InChI Key: RFOFFWZXMOTDEI-UHFFFAOYSA-N
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Description

2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of an amino group, a methoxy group, and a tetrazole ring attached to a phenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative undergoes substitution with an amino group and a methoxy group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazole ring can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methoxyphenol: Shares the phenol and amino groups but lacks the tetrazole ring.

    2-amino-6-methoxybenzothiazole: Contains a benzothiazole ring instead of the tetrazole ring.

    2-amino-6-methoxyphenol: Similar structure but without the tetrazole ring.

Uniqueness

The presence of the tetrazole ring in 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol distinguishes it from other similar compounds. This unique structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-6-methoxy-4-(2-propan-2-yltetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-6(2)16-14-11(13-15-16)7-4-8(12)10(17)9(5-7)18-3/h4-6,17H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSQDWGILSDPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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